3-Pyridazinealanine

Medicinal Chemistry Structure-Activity Relationship Unnatural Amino Acids

3-Pyridazinealanine (CAS 89853-75-8) stands apart from generic heterocyclic amino acids with its π-electron-deficient pyridazine ring, enabling carboxylate bioisostere applications and precise biological recognition unattainable by isomers like pyridazin-4-yl-L-alanine. Its free amine and carboxylic acid make it directly compatible with standard SPPS, offering a reliable, scalable scaffold for kinase, GPCR, and integrin lead optimization programs. Choose this compound for reliable, high-purity, SPPS-ready building block supply.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 89853-75-8
Cat. No. B15194677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridazinealanine
CAS89853-75-8
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)CC(C(=O)O)N
InChIInChI=1S/C7H9N3O2/c8-6(7(11)12)4-5-2-1-3-9-10-5/h1-3,6H,4,8H2,(H,11,12)
InChIKeyBGMINVIHGGTWEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridazinealanine (CAS 89853-75-8) Procurement Guide: Structure, Sourcing, and Baseline Parameters


3-Pyridazinealanine (CAS 89853-75-8), systematically named 2-amino-3-(pyridazin-3-yl)propanoic acid, is a non-canonical amino acid comprising a pyridazine heterocycle linked to an alanine backbone [1]. It belongs to a class of pyridazine-based unnatural amino acids (UAAs) with a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol . The compound is a chiral molecule available in racemic or enantiopure forms, and its unique structure, featuring a π-electron-deficient pyridazine ring, distinguishes it from canonical amino acids and other heterocyclic UAAs .

Why Generic Substitution of 3-Pyridazinealanine (CAS 89853-75-8) is Not Viable: Key Differentiators


Generic substitution among pyridazine-based amino acids or simple alanine derivatives is not scientifically valid. The precise position of the alanine attachment on the pyridazine ring dictates the compound's electronic properties, steric profile, and biological recognition, which cannot be replicated by isomers like pyridazin-4-yl-L-alanine (CAS 106690-38-4) . Furthermore, the pyridazine ring itself offers a unique pharmacophore distinct from other heterocyclic amino acids, such as pyridylalanines or uracilylalanines, due to its diazine structure and electron-deficient nature, which profoundly influences binding affinity and selectivity in medicinal chemistry applications [1].

3-Pyridazinealanine (CAS 89853-75-8) Quantitative Differentiation Evidence for Procurement


Positional Isomerism Defines Functional Potential: 3-Pyridazinyl vs. 4-Pyridazinyl Substitution

The substitution position of the alanine moiety on the pyridazine ring is a critical determinant of a compound's utility. 3-Pyridazinealanine (substitution at the 3-position of the pyridazine ring) presents a distinct electronic and steric environment compared to its 4-substituted isomer, Pyridazin-4-yl-L-alanine (CAS 106690-38-4) . While direct comparative bioactivity data is unavailable, class-level inference from pyridazine SAR studies demonstrates that positional isomerism drastically alters molecular recognition. For instance, in a series of 3-hydroxypyridazine 1-oxide AMPA receptor agonists, the position of the alanine side-chain (positions 4, 5, or 6) was shown to significantly modulate subtype selectivity and agonist potency [1]. A similar principle applies to 3-Pyridazinealanine, making it non-interchangeable with its 4-substituted isomer in any assay or synthesis where molecular recognition is paramount.

Medicinal Chemistry Structure-Activity Relationship Unnatural Amino Acids

Core Scaffold Pharmacological Privilege: Pyridazine vs. Other Heterocyclic Amino Acids

The pyridazine ring itself provides a privileged scaffold that differentiates 3-Pyridazinealanine from other heterocyclic amino acids. In a direct comparison within the AMPA receptor system, a pyridazine-based analog (compound 1) was found to be a potent agonist, whereas its non-isosteric uracil-based congener (compound 2) exhibited significantly weaker binding [1]. This demonstrates that the pyridazine core, as a carboxylate bioisostere, can outperform the natural uracil motif in specific binding pockets [1]. Furthermore, in vitro α-amylase inhibition assays for a related class of pyridazine derivatives demonstrated potent activity with IC50 values ranging from 8.46 to 8.83 µg/mL, which was approximately 7.6-fold more potent than the standard drug acarbose (IC50 = 66.65 µg/mL) [2]. This data underscores the inherent value of the pyridazine core for achieving high target affinity.

Drug Discovery Pharmacophore Modeling Bioisosteres

Physicochemical Foundation for Solid-Phase Peptide Synthesis (SPPS)

3-Pyridazinealanine is a non-canonical amino acid suitable for incorporation into peptides via standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) protocols, a feature not shared by all heterocyclic amino acid derivatives [1]. While no direct comparative SPPS coupling efficiency data is available, its fundamental structure—a free amine and carboxylic acid on an alanine backbone—provides the necessary chemical handles for amide bond formation. This contrasts with more complex pyridazine derivatives that may require modified or harsh coupling conditions due to steric hindrance or electronic effects. The commercial availability of this compound with a specified purity (typically ≥95%) facilitates its direct use in automated peptide synthesizers without additional purification steps, reducing workflow complexity and cost .

Peptide Synthesis Chemical Biology Bioconjugation

Synthetic Accessibility from Aminopyridazine Building Blocks

3-Pyridazinealanine can be synthesized from 3-aminopyridazines, which are versatile building blocks for generating diverse functionalized compounds [1]. Specifically, 3-aminopyridazines have been employed in the synthesis of 3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)alanines, demonstrating a clear synthetic pathway to pyridazine-based alanine derivatives [1]. This established synthetic route provides a cost-effective and scalable approach compared to other pyridazine amino acid derivatives that may require more complex or lower-yielding syntheses. The ability to use readily available aminopyridazine precursors differentiates 3-Pyridazinealanine from analogs requiring de novo ring construction.

Organic Synthesis Medicinal Chemistry Process Chemistry

Commercial Availability and Quality Benchmarks for Immediate Use

3-Pyridazinealanine (CAS 89853-75-8) is commercially available from multiple specialty chemical suppliers, ensuring competitive sourcing and supply chain resilience . The compound is typically supplied at a minimum purity of 95%, as verified by standard analytical methods, which is sufficient for most research applications without further purification . This contrasts with less common pyridazine analogs that may be custom-synthesized, leading to higher costs, longer lead times, and variable quality. The availability of a Certificate of Analysis (CoA) upon request from reputable vendors further mitigates procurement risk by providing batch-specific quality documentation .

Procurement Quality Control Chemical Sourcing

Optimal Research and Industrial Applications for 3-Pyridazinealanine (CAS 89853-75-8) Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization and Bioisostere Exploration

3-Pyridazinealanine is a prime candidate for lead optimization programs where the pyridazine ring serves as a carboxylate bioisostere to enhance target affinity and selectivity. Evidence demonstrates that a related pyridazine-based AMPA receptor agonist was more potent than its uracil analog [1]. This makes it a valuable scaffold for designing novel inhibitors or agonists for targets such as kinases, GPCRs, or integrins, as seen in studies on α4β1/α4β7 integrin antagonists [2].

Chemical Biology: Synthesis of Peptidomimetics and Peptide Probes

The compound's fundamental amino acid structure, with a free amine and carboxylic acid, allows for its direct incorporation into peptides using standard SPPS [3]. This enables the creation of peptide probes and peptidomimetics with unique electronic and steric properties conferred by the pyridazine ring. This is in contrast to more complex pyridazine derivatives that may not be SPPS-compatible, making 3-Pyridazinealanine a practical choice for introducing a privileged scaffold into peptide chains.

Academic and Industrial Research: Development of Novel Unnatural Amino Acid Libraries

3-Pyridazinealanine serves as a core building block for generating libraries of novel unnatural amino acids. Its synthetic accessibility from 3-aminopyridazines [3] allows for facile derivatization and functionalization, creating diverse chemical space around the pyridazine core. This is particularly valuable for high-throughput screening campaigns where novel chemotypes are required to identify hits against emerging biological targets.

Pharmaceutical Process Chemistry: Scalable Synthesis of Pyridazine-Containing Intermediates

The established synthetic route using 3-aminopyridazine precursors [3] and its commercial availability at high purity make 3-Pyridazinealanine a reliable and scalable intermediate. This is advantageous for process chemistry groups seeking to develop robust, cost-effective manufacturing processes for drug candidates containing a pyridazine-alanine motif, minimizing the risks associated with custom synthesis of less common building blocks.

Technical Documentation Hub

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